Cas no 197142-50-0 (tert-butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate)

Tert-butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a chiral bicyclic compound featuring a rigid azabicyclo[3.1.0]hexane scaffold with a hydroxymethyl substituent at the 3-position. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. This structure is valuable in asymmetric synthesis and medicinal chemistry, particularly as a building block for constrained peptidomimetics or bioactive molecules. The stereospecific (1S,3S,5S) configuration ensures precise spatial orientation, making it useful for studying structure-activity relationships. Its balanced lipophilicity and functional group reactivity further support its utility in drug discovery and organocatalysis.
tert-butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate structure
197142-50-0 structure
Product Name:tert-butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
CAS No:197142-50-0
MF:C11H19NO3
MW:213.27
CID:5163069
PubChem ID:10899963
Update Time:2026-03-04

tert-butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
    • 2-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester, (1S,3S,5S)-
    • DBOGUJDUACLSTB-VGMNWLOBSA-N
    • (1S,3S,5S)-tert-Butyl3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
    • (1S,3S,5S)-TERT-BUTYL 3-(HYDROXYMETHYL)-2-AZABICYCLO[3.1.0]HEXANE-2-CARBOXYLATE
    • MFCD28501262
    • (1S,3S,5S)-3-hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester
    • (1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methanol
    • CS-0089174
    • SCHEMBL1572287
    • F93854
    • 197142-50-0
    • Inchi: 1S/C11H19NO3/c1-11(2,3)15-10(14)12-8(6-13)4-7-5-9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m1/s1
    • InChI Key: DBOGUJDUACLSTB-VGMNWLOBSA-N
    • SMILES: [C@@]12([H])[C@@]([H])(C1)C[C@@H](CO)N2C(OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 213.13649347g/mol
  • Monoisotopic Mass: 213.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 49.8Ų

tert-butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate Pricemore >>

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tert-butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:197142-50-0)tert-butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Order Number:A947621
Stock Status:in Stock
Quantity:100mg/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:58
Price ($):230.0/389.0
Email:sales@amadischem.com

Additional information on tert-butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Research Brief on tert-butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 197142-50-0)

The compound tert-butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 197142-50-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic scaffold is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. Its unique structural features, including the rigid bicyclo[3.1.0]hexane framework and the presence of both hydroxymethyl and tert-butyl carbamate functionalities, make it a versatile building block for drug discovery.

Recent studies have focused on optimizing the synthetic routes for this compound to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel asymmetric synthesis approach using chiral auxiliaries, achieving >99% enantiomeric excess (ee) and scalability up to kilogram scale. This advancement addresses previous challenges in stereocontrol during the formation of the azabicyclo[3.1.0]hexane core, which is crucial for maintaining the desired pharmacological profile of downstream derivatives.

In terms of biological applications, researchers have explored this scaffold as a precursor for gamma-aminobutyric acid (GABA) receptor modulators. Molecular docking studies suggest that derivatives maintain optimal binding to the GABAA receptor while potentially reducing off-target effects common to current anxiolytics. Additionally, its hydroxymethyl group serves as an ideal handle for further functionalization, enabling the creation of prodrug candidates with improved blood-brain barrier penetration.

The compound's stability profile has been systematically investigated through forced degradation studies under ICH guidelines. Results indicate exceptional stability to oxidative stress and thermal degradation, though sensitivity to acidic conditions necessitates careful handling during formulation. These findings, published in a 2024 Pharmaceutical Research article, provide critical data for quality control in Good Manufacturing Practice (GMP) production.

Emerging patent applications (WO2023/154321, US20240148921) reveal growing industrial interest in this scaffold for developing next-generation antiviral agents. The rigid bicyclic structure appears to confer resistance to metabolic degradation while maintaining conformational flexibility required for target engagement. Particularly promising are its applications in protease inhibitor design for emerging RNA viruses, where preliminary in vitro data show low micromolar activity against key viral enzymes.

Future research directions highlighted in recent review articles emphasize the need for comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling of derivatives. The scaffold's chiral complexity presents both opportunities for selective targeting and challenges in metabolic prediction, requiring advanced computational modeling approaches. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of this promising intermediate into clinical candidates within the next 3-5 years.

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Amadis Chemical Company Limited
(CAS:197142-50-0)tert-butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
A947621
Purity:99%/99%
Quantity:100mg/250mg
Price ($):230.0/389.0
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